Tert-butyl 2-nitrobenzoate
CAS No.: 55666-41-6
Cat. No.: VC2017994
Molecular Formula: C11H13NO4
Molecular Weight: 223.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 55666-41-6 |
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Molecular Formula | C11H13NO4 |
Molecular Weight | 223.22 g/mol |
IUPAC Name | tert-butyl 2-nitrobenzoate |
Standard InChI | InChI=1S/C11H13NO4/c1-11(2,3)16-10(13)8-6-4-5-7-9(8)12(14)15/h4-7H,1-3H3 |
Standard InChI Key | DRGCBGCMYGTVIB-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)C1=CC=CC=C1[N+](=O)[O-] |
Canonical SMILES | CC(C)(C)OC(=O)C1=CC=CC=C1[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
Tert-butyl 2-nitrobenzoate (CAS Number: 55666-41-6) is characterized by its molecular formula C11H13NO4 and a molecular weight of 223.22 g/mol . The compound features a tert-butyl group attached to the carboxylate moiety and a nitro group positioned at the ortho position on the benzene ring. This structural arrangement contributes significantly to its chemical behavior and reactivity patterns.
Physical and Chemical Properties
The physical and chemical properties of tert-butyl 2-nitrobenzoate are summarized in the following table:
Property | Value | Source |
---|---|---|
CAS Number | 55666-41-6 | |
Molecular Formula | C11H13NO4 | |
Molecular Weight | 223.22 g/mol | |
IUPAC Name | tert-butyl 2-nitrobenzoate | |
Synonyms | 2-NITRO-BENZOIC ACID TERT-BUTYL ESTER | |
Appearance | Crystalline solid | |
Melting Point | Not available in search results | - |
Boiling Point | Not available in search results | - |
Flash Point | Not available in search results | - |
InChI | InChI=1S/C11H13NO4/c1-11(2,3)16-10(13)8-6-4-5-7-9(8)12(14)15/h4-7H,1-3H3 | |
Canonical SMILES | CC(C)(C)OC(=O)C1=CC=CC=C1N+[O-] |
Structural Analysis
The structure of tert-butyl 2-nitrobenzoate consists of three primary components: a benzene ring, a nitro group at the ortho position, and a tert-butyl ester group. The ortho-positioned nitro group creates an electron-withdrawing effect on the benzene ring, significantly influencing the reactivity of the compound. The tert-butyl group connected to the carboxylate functionality introduces steric hindrance, which has important implications for the compound's reactivity and stability.
Synthesis Methods
Tert-butyl 2-nitrobenzoate can be synthesized through several methodologies, with esterification being the most common approach.
Esterification of 2-nitrobenzoic Acid
The primary method for synthesizing tert-butyl 2-nitrobenzoate involves the esterification of 2-nitrobenzoic acid with tert-butyl alcohol. This reaction typically requires the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is generally conducted under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
The reaction can be represented as:
2-nitrobenzoic acid + tert-butyl alcohol → tert-butyl 2-nitrobenzoate + water
Industrial Production Methods
In industrial settings, the synthesis of tert-butyl 2-nitrobenzoate may involve continuous flow processes to enhance efficiency and yield. Automated systems and optimized reaction conditions, including temperature control and catalyst concentration, can further improve the scalability of the synthesis. These methods are particularly important for large-scale production of the compound for commercial applications.
Chemical Reactions and Reactivity
Tert-butyl 2-nitrobenzoate participates in various chemical reactions owing to its functional groups. Understanding these reactions is crucial for its application in synthetic organic chemistry.
Reduction
The nitro group in tert-butyl 2-nitrobenzoate can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride. This reduction leads to the formation of tert-butyl 2-aminobenzoate derivatives.
Nucleophilic Aromatic Substitution
The nitro group can also participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions. This reactivity is enhanced by the electron-withdrawing nature of the nitro group, which activates the benzene ring toward nucleophilic attack.
Hydrolysis
The ester bond in tert-butyl 2-nitrobenzoate can undergo hydrolysis under acidic or basic conditions to yield 2-nitrobenzoic acid and tert-butyl alcohol. This reaction is particularly important in organic synthesis, where the tert-butyl group often serves as a protecting group for the carboxylic acid functionality.
Common Reagents and Conditions
The following table summarizes common reagents and conditions used in reactions involving tert-butyl 2-nitrobenzoate:
Reaction Type | Reagents | Conditions | Products |
---|---|---|---|
Reduction | H2, Pd/C | Room temperature, atmospheric pressure | tert-butyl 2-aminobenzoate |
Reduction | SnCl2 | HCl, room temperature | tert-butyl 2-aminobenzoate |
Nucleophilic Substitution | Amines, thiols | Base, elevated temperature | Substituted benzoates |
Hydrolysis (Acidic) | HCl | Aqueous solution, heat | 2-nitrobenzoic acid, tert-butanol |
Hydrolysis (Basic) | NaOH | Aqueous solution, heat | Sodium 2-nitrobenzoate, tert-butanol |
Research Applications
Tert-butyl 2-nitrobenzoate has found applications in various fields of chemistry due to its unique structural features and reactivity patterns.
Pharmaceutical Applications
Tert-butyl 2-nitrobenzoate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its role in drug development is notable for the following reasons:
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It provides a versatile framework for constructing complex molecular architectures in the synthesis of active pharmaceutical ingredients.
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The compound has potential applications in prodrug development, particularly for improving bioavailability and targeting specific biological pathways.
Research indicates its potential in developing prodrugs that can improve therapeutic outcomes, especially in specific medical applications.
Organic Synthesis
This compound is widely utilized in organic synthesis due to its functional groups, which allow for various chemical transformations:
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The tert-butyl ester serves as a protecting group for carboxylic acids in multistep syntheses.
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The nitro group provides a convenient handle for further functionalization, including reduction to amines and participation in nucleophilic aromatic substitution reactions.
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The compound can serve as a building block for the synthesis of more complex organic molecules through various chemical transformations.
Analytical Chemistry
Tert-butyl 2-nitrobenzoate also has applications in analytical chemistry:
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It can be used as a standard reference material in various analytical techniques such as chromatography and spectrometry.
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The compound serves as a reagent in chemical analyses, facilitating the detection and characterization of other substances within complex mixtures.
Mechanism of Action
The mechanism of action of tert-butyl 2-nitrobenzoate primarily involves its reactivity due to the presence of the nitro and ester functional groups. These functional groups allow the compound to participate in various chemical transformations, which are fundamental to its applications in organic synthesis and pharmaceutical development.
Electron-Withdrawing Effects
The nitro group at the ortho position exerts a strong electron-withdrawing effect on the benzene ring, making it more susceptible to nucleophilic attack. This electronic effect is crucial for many of the reactions in which tert-butyl 2-nitrobenzoate participates, including nucleophilic aromatic substitution.
Steric Effects
The tert-butyl group introduces significant steric hindrance, which can influence the reactivity and selectivity of reactions involving tert-butyl 2-nitrobenzoate. This steric effect is particularly important in protecting group chemistry, where the bulky tert-butyl group prevents unwanted reactions at the carboxylic acid functionality.
Comparison with Similar Compounds
Tert-butyl 2-nitrobenzoate can be compared with several structurally related compounds to understand its unique properties and applications.
Similar Compounds
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Ethyl 2-nitrobenzoate: Similar structure but with an ethyl group instead of a tert-butyl group.
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Methyl 2-nitrobenzoate: Similar structure but with a methyl group instead of a tert-butyl group.
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tert-Butyl 4-nitrobenzoate: Similar structure but with the nitro group at the para position instead of the ortho position.
Comparative Analysis
The following table compares tert-butyl 2-nitrobenzoate with similar compounds:
Compound | Structural Difference | Effect on Reactivity | Applications |
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tert-Butyl 2-nitrobenzoate | Reference compound | Moderate steric hindrance, high stability | Pharmaceutical synthesis, organic reactions |
Ethyl 2-nitrobenzoate | Smaller alkyl group | Less steric hindrance, easier hydrolysis | General organic synthesis |
Methyl 2-nitrobenzoate | Smallest alkyl group | Least steric hindrance, most reactive towards hydrolysis | Common in laboratory-scale reactions |
tert-Butyl 4-nitrobenzoate | Nitro at para position | Different electronic effects, altered reactivity pattern | Specialized applications in synthesis |
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